2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid is a compound that falls within the category of tert-butoxycarbonyl (Boc) protected amino acids. These compounds are widely used in peptide synthesis due to their ability to protect the amino group during the coupling of amino acid residues, which is a critical step in the formation of peptide chains. The Boc group is particularly useful because it can be removed under mildly acidic conditions without affecting other sensitive functional groups in the molecule .
Synthesis Analysis
The synthesis of Boc-protected amino acids typically involves the introduction of the Boc group into an amino acid or related compound. For example, an improved synthesis of a Boc-protected cyclohexanecarboxylic acid derivative was achieved from 3-aminobenzoic acid using milder and more selective conditions . Similarly, the synthesis of Boc-protected aminomethylphenoxyacetic acid was reported with an 82% yield, demonstrating the efficiency of the synthetic approach . The synthesis of Boc-protected imidazolidine derivatives from L-alanine also highlights the versatility of Boc-protected compounds in the synthesis of chiral auxiliaries and building blocks for peptide synthesis .
Molecular Structure Analysis
The molecular structure of Boc-protected compounds is characterized by the presence of the Boc group, which consists of a tert-butyl group attached to a carbamate moiety. This group is linked to the nitrogen atom of the amino acid or related compound, providing steric bulk and protecting the amino group. Crystallographic studies of related Boc-protected compounds, such as tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, have revealed details about their solid-state structure, including intermolecular interactions and crystal packing .
Chemical Reactions Analysis
Boc-protected amino acids are involved in various chemical reactions, particularly in peptide synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the coupling of the amino acid to another residue. For example, the Boc-protected aminomethylphenoxyacetic acid handle was shown to be stable under acidic conditions, making it suitable for solid-phase peptide synthesis . The versatility of Boc-protected compounds is further demonstrated by their use in the synthesis of chiral auxiliaries and dipeptides, where they can be deprotonated and alkylated with high selectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids are influenced by the presence of the Boc group. These compounds are generally stable under a variety of conditions, but the Boc group can be removed under acidic conditions without racemization of the amino acid, which is crucial for maintaining the stereochemical integrity of peptides . The thermal stability of these compounds can be assessed through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into their behavior under different temperature conditions .
Scientific Research Applications
Peptide Synthesis and Modification
- 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid is used in peptide synthesis. The compound has been utilized to mimic a tripeptide β-strand, forming β-sheetlike hydrogen-bonded dimers, and can be incorporated into peptides using standard solid- and solution-phase peptide synthesis techniques (Nowick et al., 2000).
Synthesis of Functionalized Amino Acid Derivatives
- The compound aids in the synthesis of functionalized amino acid derivatives. These derivatives have shown potential in designing new anticancer agents, highlighting the compound's role in medicinal chemistry (Kumar et al., 2009).
Solid-Phase Synthesis Applications
- It serves as a handle in solid-phase synthesis of peptide alpha-carboxamides. This application demonstrates its utility in creating stable linkages for peptide synthesis (Gaehde & Matsueda, 2009).
Catalysis and Chemical Synthesis
- The compound has been used in catalytic processes like N-tert-butoxycarbonylation of amines, showcasing its relevance in facilitating chemical transformations (Heydari et al., 2007).
Polymer Synthesis
- It is instrumental in the synthesis of polymers containing carbazole and amino acid moieties, suggesting its importance in advanced materials science (Jiang et al., 2009).
Chiral Synthesis and Resolution
- The compound is used in the synthesis of chiral amino acid derivatives, aiding in the enantioselective synthesis of neuroexcitants and other bioactive molecules (Pajouhesh & Curry, 1998).
Safety And Hazards
properties
IUPAC Name |
3,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-8-6-9(2)11(10(7-8)12(16)17)15-13(18)19-14(3,4)5/h6-7H,1-5H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWQZQYNZFDETR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)NC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373775 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-3,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid | |
CAS RN |
669713-57-9 | |
Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,5-dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=669713-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-3,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 669713-57-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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